molecular formula C28H31NO B14618709 4-{2-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile CAS No. 60003-43-2

4-{2-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile

Cat. No.: B14618709
CAS No.: 60003-43-2
M. Wt: 397.6 g/mol
InChI Key: ZQSQWKJAFXEZQD-UHFFFAOYSA-N
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Description

4-{2-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile is a chemical compound known for its unique structure and properties It is a biphenyl derivative with a heptyloxy group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Introduction of the heptyloxy group: This step involves the etherification of the biphenyl core with heptyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the benzonitrile moiety: The final step involves the reaction of the heptyloxy biphenyl derivative with a benzonitrile precursor under suitable conditions, such as using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4-{2-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-{2-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The heptyloxy group and benzonitrile moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile
  • 4-{2-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile

Uniqueness

4-{2-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile is unique due to its specific heptyloxy group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and properties.

Properties

CAS No.

60003-43-2

Molecular Formula

C28H31NO

Molecular Weight

397.6 g/mol

IUPAC Name

4-[2-[4-(4-heptoxyphenyl)phenyl]ethyl]benzonitrile

InChI

InChI=1S/C28H31NO/c1-2-3-4-5-6-21-30-28-19-17-27(18-20-28)26-15-13-24(14-16-26)8-7-23-9-11-25(22-29)12-10-23/h9-20H,2-8,21H2,1H3

InChI Key

ZQSQWKJAFXEZQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C#N

Origin of Product

United States

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